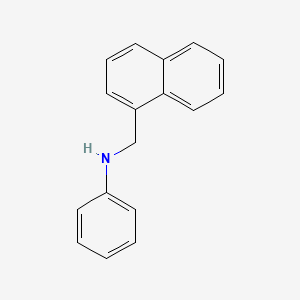

N-(naphthalen-1-ylmethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBAOMCCUSNABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Naphthalen 1 Ylmethyl Aniline and Analogous Structures

Established and Emerging Synthetic Routes

Reductive Amination Strategies

Reductive amination stands as a prominent and widely utilized method for the synthesis of N-(naphthalen-1-ylmethyl)aniline. This one-pot reaction typically involves the condensation of 1-naphthaldehyde (B104281) with aniline (B41778) to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired secondary amine. mdma.chnih.govtandfonline.com This approach is favored for its efficiency and atom economy. scispace.com

Various reducing agents have been successfully employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a common choice, often used in conjunction with a Brønsted acidic ionic liquid like [Et3NH][HSO4] which can act as a catalyst, leading to excellent yields of the N-alkylated amine. scispace.comresearchgate.net Studies have shown that this method can be performed under neat conditions at elevated temperatures. scispace.com Another effective reducing agent is pinacolborane (HBpin), which allows the reaction to proceed at room temperature in the absence of a catalyst and solvent. rsc.org

The reaction mechanism initiates with the formation of a carbinolamine intermediate from the aldehyde and amine, which then dehydrates to the imine. nih.gov The imine is then reduced by the hydride source to yield the final product. The choice of solvent can influence the reaction outcome, with studies showing good yields in solvents like methanol (B129727) and ethyl acetate. tandfonline.comrsc.org

For instance, the reaction of 1-naphthaldehyde with aniline in the presence of sodium borohydride and a polyaniline-supported acid catalyst (PANI-HBF4) in a mixture of dichloromethane (B109758) and methanol has been reported to give N-(naphthalen-1-ylmethyl)aniline in excellent yield almost instantaneously. researchgate.net Similarly, using pinacolborane, 4-methoxy-N-(naphthalen-1-ylmethyl)aniline was synthesized from 1-naphthaldehyde and 4-methoxyaniline in 92% yield after 12 hours at room temperature. rsc.org

Table 1: Examples of Reductive Amination for the Synthesis of N-(naphthalen-1-ylmethyl)aniline and Analogs

| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1-Naphthaldehyde | Aniline | NaBH4 / [Et3NH][HSO4] | Neat | 90°C | Good | scispace.com |

| 1-Naphthaldehyde | Aniline | NaBH4 / PANI-HBF4 | DCM-MeOH | Not Specified | Excellent | researchgate.net |

| 1-Naphthaldehyde | 4-Methoxyaniline | Pinacolborane | Neat | Room Temp | 92 | rsc.org |

| 1-Naphthaldehyde | 4-Nitroaniline | 2-Propanol / TMSOTf | 2-Propanol | 100°C | 87 | acs.orgacs.org |

N-Alkylation of Anilines Utilizing Naphthalene-Derived Precursors

The direct N-alkylation of anilines with naphthalene-derived precursors represents another fundamental approach to constructing the N-(naphthalen-1-ylmethyl)aniline framework. This method involves the reaction of aniline or its derivatives with an alkylating agent such as 1-(chloromethyl)naphthalene (B51744) or naphthalen-1-ylmethanol.

The use of 1-(chloromethyl)naphthalene as the alkylating agent is a classical approach, though it can sometimes lead to over-alkylation. rsc.org A more sustainable and increasingly popular alternative is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes alcohols like naphthalen-1-ylmethanol as the alkylating agent. rsc.org This process, often catalyzed by transition metals, involves the temporary oxidation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the amine. rsc.org

Recent advancements have also demonstrated the feasibility of transition-metal-free N-alkylation. For example, a phenalenyl-based catalyst has been shown to mimic the action of transition metals in borrowing hydrogen from alcohols for the alkylation of anilines. rsc.orgrsc.org In one study, the reaction of aniline with naphthalen-1-ylmethanol using a (N,O)-PLY catalyst and KOtBu in toluene (B28343) at 130°C afforded N-(naphthalen-1-ylmethyl)aniline in 87% yield. rsc.org Another efficient system employs a nickel(II) bromide catalyst with a phenanthroline ligand for the direct N-alkylation of anilines with alcohols, achieving a 96% yield for N-(naphthalen-1-ylmethyl)aniline. doi.org

The choice of base and solvent is critical in these reactions. Bases like potassium tert-butoxide (KOtBu) are commonly used to facilitate the reaction. rsc.orgdoi.org Solvents can range from toluene to dimethyl sulfoxide (B87167) (DMSO). rsc.orgdoi.org

Table 2: N-Alkylation of Anilines for the Synthesis of N-(naphthalen-1-ylmethyl)aniline

| Naphthalene (B1677914) Precursor | Amine | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

| Naphthalen-1-ylmethanol | Aniline | (N,O)-PLY / KOtBu | Toluene | 130°C | 87 | rsc.org |

| Naphthalen-1-ylmethanol | Aniline | NiBr2 / Phen / t-BuOK | Toluene | 130°C | 96 | doi.org |

| 1-(Chloromethyl)naphthalene | Aniline | Not Specified | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

Condensation Reactions for the Formation of Imine Intermediates

The formation of an imine intermediate through the condensation of an aldehyde and a primary amine is a critical step in many synthetic routes to N-(naphthalen-1-ylmethyl)aniline, particularly in reductive amination. mdma.chresearchgate.netorientjchem.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine, also known as a Schiff base. mdma.chresearchgate.netorientjchem.org

The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. mdma.ch Acid or base catalysis can be employed to facilitate the reaction. For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with substituted anilines has been studied to form stable imine-based zwitterions. researchgate.netresearchgate.net While not directly yielding N-(naphthalen-1-ylmethyl)aniline, these studies highlight the fundamental condensation process.

The resulting imine is a key intermediate that can be isolated or, more commonly, reduced in situ to the corresponding secondary amine. The stability and reactivity of the imine are influenced by the electronic and steric properties of both the naphthaldehyde and aniline precursors. researchgate.net For example, the reaction between 1-naphthaldehyde and aniline readily forms the corresponding N-(naphthalen-1-ylmethylidene)aniline, which can then be subjected to reduction. rsc.org

Catalytic Approaches in the Synthesis of N-(Naphthalen-1-ylmethyl)aniline

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthetic methods for N-(naphthalen-1-ylmethyl)aniline. Both transition-metal-free and transition-metal-catalyzed approaches have been developed.

Transition Metal-Free Catalysis

In recent years, there has been a growing interest in developing transition-metal-free catalytic systems for N-alkylation reactions to avoid the cost and potential toxicity associated with metal catalysts. Organocatalysis has emerged as a powerful tool in this regard.

For instance, the use of a non-ionic surfactant, Triton X-100, has been reported to catalyze the synthesis of Betti bases, which are structurally related to the target compound, through an imine formation pathway. rsc.org Similarly, N,N-dimethylethanolamine has been used as an organocatalyst for the condensation of 2-naphthol, aldehydes, and arylamines under solvent-free conditions. rsc.org

A notable example of a transition-metal-free approach for the synthesis of N-(naphthalen-1-ylmethyl)aniline involves a phenalenyl-based catalyst that facilitates the "borrowing hydrogen" mechanism from alcohols. rsc.orgrsc.org This system effectively mimics the reactivity of transition metal catalysts. In another approach, a nickel-catalyzed direct N-alkylation of anilines with alcohols provides a high yield of the desired product. doi.org

Palladium-Catalyzed Methodologies

Palladium catalysts are well-established for their effectiveness in forming carbon-nitrogen bonds, particularly in cross-coupling reactions. While direct palladium-catalyzed synthesis of N-(naphthalen-1-ylmethyl)aniline from aniline and a naphthalene precursor is less commonly reported than for aryl halides, the principles of palladium catalysis are relevant. Palladium catalysts, often in combination with phosphine (B1218219) ligands, are highly active for the N-arylation of amines. mit.edunih.gov

A sustainable approach for the N-alkylation of amines using alcohols has been developed using a well-defined, air-stable palladium(II) complex. researchgate.netrsc.org This catalyst operates via a hydrogen auto-transfer reaction. While not explicitly demonstrated for N-(naphthalen-1-ylmethyl)aniline in the provided context, this methodology represents a potent strategy for such syntheses. The general mechanism involves the palladium-catalyzed oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the imine intermediate.

Nickel-Catalyzed Amination Protocols

Nickel-catalyzed amination has emerged as a powerful tool for the formation of C-N bonds, offering a cost-effective alternative to palladium-based systems. researchgate.net These reactions are effective for coupling aryl halides and sulfamates with a range of primary and secondary amines. researchgate.netnih.gov

One specific protocol for the synthesis of N-(naphthalen-1-ylmethyl)aniline involves the direct N-alkylation of aniline with 1-naphthalenemethanol (B1198782). In a typical procedure, the reaction is carried out using a nickel(II) bromide catalyst in the presence of a phenanthroline ligand and potassium tert-butoxide as a base, with toluene as the solvent. This method has been shown to produce the desired product in high yield. doi.org For instance, the reaction of aniline with 1-naphthalenemethanol at 130 °C for 48 hours afforded N-(naphthalen-1-ylmethyl)aniline in 96% yield. doi.org

The choice of ligand is crucial in these reactions. While phosphine ligands like triphenylphosphine (B44618) have been used, N-heterocyclic carbene (NHC) ligands have been found to be particularly effective in facilitating the amination of aryl O-sulfamates. nih.gov For instance, the use of 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) as a ligand precursor with a bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂] catalyst has proven successful. nih.gov

Furthermore, nickel-catalyzed amination of aryl chlorides has been developed, which is significant given the wider availability and lower cost of aryl chlorides compared to bromides and iodides. orgsyn.org These protocols often utilize an air-stable Ni(II) precatalyst and can be performed in solvents like 2-methyltetrahydrofuran. orgsyn.org The scope of these reactions is broad, tolerating various functional groups on both the amine and the aryl partner. nih.govorgsyn.org The merger of nickel catalysis with photoredox catalysis has also enabled C-N cross-coupling without the need for a designed ligand, proceeding through an electron transfer pathway. princeton.edu

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline, 1-Naphthalenemethanol | NiBr₂ / Phenanthroline / t-BuOK | Toluene | 130 | 48 | 96 | doi.org |

Ruthenium-Catalyzed Reductive Amination

Ruthenium-catalyzed reductive amination represents a highly efficient and versatile method for the synthesis of amines from carbonyl compounds. nih.gov This approach is particularly valuable for the production of primary benzylic and aliphatic amines, which are key intermediates in the chemical industry. nih.gov A simple and effective catalyst for this transformation is dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], which can be used to synthesize a wide array of amines using hydrogen gas as the reductant under industrially viable conditions. nih.gov

While direct synthesis of N-(naphthalen-1-ylmethyl)aniline via this specific ruthenium catalyst and H₂ has not been detailed, the general applicability of the method to various aldehydes and amines suggests its potential. The process involves the in-situ formation of an imine from the aldehyde and amine, which is then reduced by the ruthenium catalyst. nih.gov

Another efficient ruthenium-based catalytic system for reductive amination employs a ruthenium(II)-arene catalyst, such as [RuCl₂(p-cymene)]₂, with a hydrosilane like diphenylsilane (B1312307) (Ph₂SiH₂) as the reductant. organic-chemistry.org This method is notable for its mild reaction conditions, proceeding at room temperature and open to the air, and its high chemoselectivity. It tolerates a wide range of functional groups, including nitro, cyano, and ester groups. organic-chemistry.org The reaction mechanism is believed to involve the oxidative addition of the hydrosilane to the ruthenium center, followed by coordination and insertion of the imine, and finally reductive elimination to yield the amine product. organic-chemistry.org

The utility of these ruthenium-catalyzed protocols has been demonstrated in gram-scale syntheses, highlighting their potential for practical applications. nih.gov

Copper-Catalyzed Aryl Amination via Ligand Systems

Copper-catalyzed C-N cross-coupling reactions have a long history and continue to be an attractive method for the synthesis of anilines, often providing a more economical alternative to palladium-catalyzed systems. The effectiveness of these reactions is highly dependent on the ligand system employed.

One notable system utilizes a copper(I) iodide (CuI) catalyst in conjunction with 2-carboxylic acid-quinoline-N-oxide as the ligand. rsc.org This catalytic system has been shown to be effective for the cross-coupling of aryl iodides and bromides with aqueous ammonia (B1221849) to produce N-unprotected anilines in excellent yields. rsc.org The protocol exhibits great functional group tolerance. rsc.org

While a specific application to the synthesis of N-(naphthalen-1-ylmethyl)aniline is not explicitly described, the general success with various aryl halides and amines suggests its feasibility. The reaction likely proceeds through a mechanism involving oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination.

The development of new ligand systems is crucial for expanding the scope and efficiency of copper-catalyzed aminations. For instance, N,N'-bis(thiophen-2-ylmethyl)amine derivatives have been used as ligands in copper-catalyzed reactions. researchgate.net Microwave irradiation has also been employed to accelerate copper-catalyzed C-N bond formation, as seen in the synthesis of 1,2,4-triazoles from aryl nitriles and amines. nih.gov

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) have gained prominence as environmentally friendly catalysts and solvents for a variety of organic transformations. scispace.comiitm.ac.inajol.infoscispace.com Their properties, such as low volatility, high thermal stability, and tunability, make them attractive for developing sustainable synthetic methods. scispace.com

In the context of synthesizing structures analogous to N-(naphthalen-1-ylmethyl)aniline, BAILs have been successfully employed. For example, the Friedel-Crafts reaction of 1-naphthaldehyde with aniline, catalyzed by the Brønsted acidic ionic liquid [bsmim][NTf₂], yields 4,4'-(naphthalen-1-ylmethylene)dianiline. nih.govrsc.org This reaction, conducted under solvent-free conditions at 80 °C, produced the desired triarylmethane derivative in 66% yield. nih.govrsc.org

BAILs have also been used to catalyze the one-pot reductive amination of aromatic aldehydes and amines. scispace.com In one protocol, the ionic liquid [Et₃NH][HSO₄] acts as the catalyst for the in-situ formation of an imine from an aromatic aldehyde and an amine, which is then reduced with sodium borohydride. scispace.com This method offers a simple and sustainable route to secondary amines with excellent yields. scispace.com

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Naphthaldehyde, Aniline | [bsmim][NTf₂] | Solvent-free, 80 °C, 1.5 h | 4,4'-(Naphthalen-1-ylmethylene)dianiline | 66 | nih.govrsc.org |

Advanced Reaction Technologies and Conditions

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgthieme-connect.comresearchgate.netrsc.org The synthesis of amines is an area where flow chemistry has been successfully applied. thieme-connect.comchemrxiv.org

For instance, a continuous-flow methodology has been developed for the chemoselective reaction of alkyl halides with ammonia or hydroxylamine (B1172632) to produce primary amines or hydroxylamines in good to excellent yields. thieme-connect.com This process often involves high temperatures and pressures, which can be safely managed in a flow reactor. thieme-connect.com The output of such a reactor can be coupled with in-line workup procedures to isolate the desired amine, which can then be used in subsequent reactions in a "one-pot" fashion. thieme-connect.com

The oxidation of amines to other functional groups has also been demonstrated in a solvent-free, flow-chemistry approach using ozone adsorbed onto silica (B1680970) gel. organic-chemistry.org This method allows for precise control over reaction parameters like temperature and time, preventing overoxidation. organic-chemistry.org

More sophisticated applications include the use of machine learning algorithms to optimize complex multi-variable reactions in continuous flow, such as a photoredox-catalyzed tertiary amine synthesis. chemrxiv.org This approach can efficiently identify optimal reaction conditions for yield and cost, significantly accelerating process development. chemrxiv.org While the direct continuous flow synthesis of N-(naphthalen-1-ylmethyl)aniline has not been specifically reported, the existing methodologies for amine synthesis in flow demonstrate the high potential of this technology for its production.

Solvent-Free Reaction Environments

The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce the environmental impact of chemical synthesis. cem.com Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, is a prominent solvent-free technique. rsc.orgnih.gov

A highly efficient and clean mechanochemical procedure for the synthesis of N-substituted amines has been developed using the grinding of substituted halides and amines. rsc.org This method is performed at room temperature, requires short reaction times, and often allows for the isolation of products in excellent yields without the need for column chromatography. rsc.org The mechanochemical approach has also been successfully applied to the Buchwald-Hartwig cross-coupling of aromatic primary amines, a fundamental C-N bond-forming reaction. acs.org This technique is particularly effective for poorly soluble aryl halides that are unreactive in solution. acs.org

Beyond mechanochemistry, solvent-free conditions can be achieved by using one of the reactants as the solvent or by employing catalysts that also serve as the reaction medium, such as ionic liquids. nih.govrsc.orgscirp.org The synthesis of 4,4'-(naphthalen-1-ylmethylene)dianiline from 1-naphthaldehyde and aniline using a Brønsted acidic ionic liquid as the catalyst is a prime example of a solvent-free reaction. nih.govrsc.org

Solvent-free conditions have also been utilized in the synthesis of fluorinated imines by the manual grinding of fluorinated benzaldehydes and anilines, resulting in good to excellent yields in very short reaction times. mdpi.com These examples underscore the broad applicability and advantages of conducting reactions in solvent-free environments, including reduced waste, milder conditions, and often improved reaction efficiency. rsc.orgnih.gov

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Hydrogen Borrowing Mechanisms in N-Alkylation

The N-alkylation of amines with alcohols is widely understood to proceed via a "borrowing hydrogen" (BH) or "hydrogen autotransfer" mechanism. scispace.comcardiff.ac.ukacs.org This catalytic strategy is a tandem process that avoids the direct use of alkylating agents by temporarily converting the alcohol into a more reactive carbonyl compound. acs.orgwhiterose.ac.uk The general mechanism involves three sequential stages:

Alcohol Dehydrogenation: The catalyst, typically a transition metal complex of ruthenium, iridium, or iron, abstracts hydrogen from the alcohol (naphthalen-1-ylmethanol). scispace.comrsc.org This oxidation step forms a metal-hydride species and releases the corresponding aldehyde (naphthalen-1-carbaldehyde). cardiff.ac.uk

Condensation and Imine Formation: The in situ-generated aldehyde reacts with the amine (aniline) to form a Schiff base or imine intermediate, with the concurrent release of a water molecule. uniurb.itrsc.org

Imine Hydrogenation: The catalyst then returns the "borrowed" hydrogen from the metal-hydride species to the imine, reducing it to the final N-alkylated amine product, N-(naphthalen-1-ylmethyl)aniline. uniurb.itrsc.org This final step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

This process is highly atom-economical, with water being the only stoichiometric byproduct, making it an environmentally benign alternative to traditional methods. nih.govorganic-chemistry.orgorganic-chemistry.org Various catalytic systems have been developed to facilitate this transformation efficiently.

Table 1: Catalytic Systems for N-Alkylation via Borrowing Hydrogen

| Catalyst Type | Metal Center | Ligands | Key Features | References |

| Pincer Complexes | Ruthenium (Ru) | Amino-amide | Enables reaction at mild conditions, including room temperature. organic-chemistry.orgnih.govacs.org | organic-chemistry.orgnih.govacs.org |

| Cp* Complexes | Iridium (Ir) | Cp* (pentamethylcyclopentadienyl) | Entire catalytic cycle may occur within the catalyst's coordination sphere. dtu.dk | dtu.dk |

| NHC Complexes | Iridium (Ir) | N-Heterocyclic Carbene (NHC) | Functionalized NHC ligands enhance catalytic activity. rsc.orgrsc.org | rsc.orgrsc.org |

| Cyclopentadienone Complexes | Iron (Fe) | Tetraphenylcyclopentadienone | Acts as a catalyst precursor for C-N bond formation. acs.org | acs.org |

| Diphosphine Complexes | Ruthenium (Ru) | dppf, DPEphos | Effective for converting primary amines to secondary amines. organic-chemistry.org | organic-chemistry.org |

Studies on Oxidative Addition and Reductive Elimination Pathways

While the "borrowing hydrogen" concept provides a useful overview, the elementary steps at the metal center often involve fundamental organometallic reactions like oxidative addition and reductive elimination. dtu.dklibretexts.org These steps describe the changes in the coordination number and oxidation state of the metal catalyst.

Oxidative Addition: This is a reaction where the metal center's oxidation state and coordination number both increase. libretexts.orglibretexts.org In the context of N-alkylation, the initial dehydrogenation of the alcohol can be viewed as an oxidative addition of the alcohol's O-H or C-H bond to the metal, although it is more commonly described as a β-hydride elimination from a coordinated metal-alkoxide intermediate. scispace.comrsc.org This process is favored in metal complexes that are coordinatively unsaturated and have accessible higher oxidation states. libretexts.orgiitd.ac.in

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, decreasing the metal's oxidation state and coordination number. libretexts.org In the final stage of N-(naphthalen-1-ylmethyl)aniline synthesis, the formation of the new C-N or N-H bond in the product amine from catalyst-bound intermediates and the release of the final product can occur via reductive elimination, returning the catalyst to its initial state. libretexts.orgscholaris.ca For reductive elimination to occur, the ligands being eliminated must typically be in a cis position relative to each other. libretexts.org

Table 2: Changes in Metal Oxidation State during Catalysis

| Catalytic Step | Process | Change in Metal Oxidation State | Example Reaction | References |

| Alcohol Dehydrogenation | Oxidative Addition / β-Hydride Elimination | Increases by +2 | LnM + RCH2OH → LnM(H)2(RCHO) | libretexts.orglibretexts.org |

| Imine Hydrogenation | Reductive Elimination | Decreases by -2 | LnM(H)(NR'CH2R) → LnM + R'NHCH2R | libretexts.orgnih.gov |

Identification and Characterization of Catalytic Intermediates

The transient nature of catalytic intermediates makes their identification challenging, yet crucial for a complete mechanistic understanding. A combination of spectroscopic techniques, particularly in situ NMR, and computational studies using Density Functional Theory (DFT) has successfully characterized several key species in the N-alkylation pathway. scispace.comrsc.orgrsc.orgacs.org

Metal-Hydride Species: The formation of iridium-hydride and ruthenium-hydride complexes following the dehydrogenation of the alcohol is a cornerstone of the borrowing hydrogen mechanism. These have been identified as catalyst resting states in some systems. scispace.comacs.org

Aldehyde Intermediate: The formation of the aldehyde (naphthalen-1-carbaldehyde) is a critical step. Mechanistic debates often center on whether the aldehyde dissociates from the metal center to react with the amine in the bulk solution or if the reaction occurs within the coordination sphere of the catalyst. organic-chemistry.orgdtu.dkacs.org Studies suggest the latter may be true for certain iridium catalysts, which can be important for stereocontrol in asymmetric reactions. dtu.dk

Hemiaminal and Hemiaminolate Intermediates: Before dehydrating to the imine, the aldehyde and amine form a hemiaminal. DFT and experimental studies on iridium-catalyzed systems suggest that the catalyst can actively participate in this step, proceeding through a metal-bound hemiaminolate intermediate. rsc.orgrsc.org

Imine Intermediate: The condensation of the aldehyde and amine yields the imine, which is the substrate for the final reduction step. The presence of the imine during the reaction has been confirmed by various analytical methods. scispace.comrsc.org

Table 3: Key Catalytic Intermediates and Characterization Methods

| Intermediate | Description | Method of Identification | References |

| Metal-Hydride Complex | Catalyst with "borrowed" hydrogen | NMR Spectroscopy, DFT Calculations | scispace.comacs.org |

| Coordinated Aldehyde | Aldehyde bound to the metal center | DFT Calculations, Kinetic Studies | dtu.dkacs.org |

| Hemiaminolate | Deprotonated hemiaminal, often catalyst-bound | DFT Calculations | rsc.orgrsc.org |

| Imine | Product of aldehyde-amine condensation | In situ NMR Spectroscopy | scispace.comrsc.org |

Analysis of Regioselectivity and Chemoselectivity in Amine Alkylation

Controlling selectivity is paramount in the synthesis of N-alkylated amines to avoid unwanted side products.

Chemoselectivity: A primary challenge in amine alkylation is preventing over-alkylation, which leads to mixtures of secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts. masterorganicchemistry.compsu.edu In the synthesis of N-(naphthalen-1-ylmethyl)aniline, the goal is the selective formation of the secondary amine. Borrowing hydrogen catalysis offers excellent control, often yielding the mono-alkylated product with high selectivity. organic-chemistry.orgresearchgate.net Factors influencing this include:

Catalyst and Ligand Design: The steric and electronic properties of the catalyst and its ligands play a crucial role. Bulky ligands can sterically hinder the approach of the larger secondary amine product, preventing further alkylation. iitd.ac.in

Substrate Ratio: Using the amine as the limiting substrate can sometimes lead to over-alkylation, though many modern catalytic systems show high selectivity for mono-alkylation regardless. psu.edu

Reaction Conditions: Temperature and choice of base can also be optimized to favor the desired product. acs.org For instance, ruthenium-catalyzed reactions have been tuned to run at temperatures as low as room temperature, maintaining high selectivity. acs.org

Regioselectivity: For the reaction of aniline (B41778) with naphthalen-1-ylmethanol, regioselectivity primarily concerns N-alkylation versus potential C-alkylation on the aromatic ring of aniline. Under the neutral or basic conditions typical for borrowing hydrogen catalysis, N-alkylation is overwhelmingly favored due to the higher nucleophilicity of the nitrogen atom. rsc.orgrsc.org While C-alkylation of anilines is possible under different, typically acidic, conditions, it is not a competing pathway in this catalytic system. acs.org The high regioselectivity for N-alkylation is a key advantage of this method.

Table 4: Factors Influencing Selectivity in Aniline N-Alkylation

| Factor | Influence on Selectivity | Example | References |

| Catalyst Choice | Determines mono- vs. di-alkylation preference. | Some Ru catalysts are highly selective for monoalkylation. | whiterose.ac.ukresearchgate.net |

| Ligand Sterics | Bulky ligands disfavor the formation of tertiary amines. | Pincer and bulky phosphine (B1218219) ligands improve selectivity. | iitd.ac.inmasterorganicchemistry.com |

| Reaction Conditions | Temperature and base can be tuned to optimize selectivity. | Mild conditions (e.g., lower temperatures) often lead to higher selectivity. | acs.org |

| Substrate Nucleophilicity | The inherent reactivity of the amine nitrogen favors N-alkylation. | Aniline readily undergoes N-alkylation over C-alkylation in BH conditions. | rsc.orgrsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of protons within the molecule. For N-(naphthalen-1-ylmethyl)aniline, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the naphthalene (B1677914) and aniline (B41778) rings, the methylene (B1212753) bridge protons, and the amine proton.

The aromatic protons of the naphthalene ring system typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the specific substitution and the electronic environment of each proton. The protons on the aniline ring also resonate in the aromatic region, typically between δ 6.5 and 7.3 ppm. The methylene protons (-CH₂-) connecting the naphthalene and aniline moieties characteristically appear as a singlet around δ 4.2-4.7 ppm. The amine proton (N-H) signal is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is typically found around δ 3.9-4.1 ppm.

¹H NMR Data for N-(naphthalen-1-ylmethyl)aniline

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Naphthalene-H | 7.99-7.96 | m | |

| Naphthalene-H | 7.81-7.78 | m | |

| Naphthalene-H | 7.71 | d | 8.2 |

| Naphthalene-H | 7.43-7.41 | m | |

| Naphthalene-H | 7.32 | t | 7.6 |

| Aniline-H | 7.13-7.09 | m | |

| Aniline-H | 6.67 | t | 7.3 |

| Aniline-H | 6.52 | d | 7.9 |

| Methylene (-CH₂-) | 4.18 | s | |

| Amine (-NH-) | 3.95 | s |

Note: The data presented is a representative example and may vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of N-(naphthalen-1-ylmethyl)aniline, distinct signals are observed for the carbon atoms of the naphthalene and aniline rings, as well as the methylene carbon.

The aromatic carbons of both the naphthalene and aniline rings resonate in the downfield region of the spectrum, typically between δ 112 and 148 ppm. The carbon atoms of the naphthalene ring system show a characteristic set of signals, with the bridgehead carbons having different chemical shifts from the other aromatic carbons. The aniline ring carbons also display distinct resonances. The methylene carbon (-CH₂-) signal is found in the aliphatic region, typically around δ 47-48 ppm.

¹³C NMR Data for N-(naphthalen-1-ylmethyl)aniline

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Carbons | 147.8, 142.1, 134.5, 131.6, 130.3, 130.2, 129.4, 129.3, 128.8, 128.1, 126.3, 125.9, 125.8, 125.6, 123.6, 122.8, 117.8, 115.0, 114.0, 112.9 |

| Methylene Carbon (-CH₂-) | 47.3, 47.7 |

Note: The data presented is a compilation from various sources and may show slight variations. rsc.orgrsc.org

Vibrational Spectroscopy Approaches

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups and bonding within a molecule by measuring the vibrations of the chemical bonds.

The FT-IR spectrum of N-(naphthalen-1-ylmethyl)aniline displays characteristic absorption bands that correspond to the various functional groups present in the molecule. A key feature is the N-H stretching vibration of the secondary amine, which typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for the aromatic amine is typically found in the range of 1250-1335 cm⁻¹. orgchemboulder.com The N-H bending vibration may also be observed around 1580-1650 cm⁻¹. orgchemboulder.com

Key FT-IR Bands for N-(naphthalen-1-ylmethyl)aniline

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3250 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Aromatic Stretch | 1600-1450 |

| N-H Bend | 1650-1580 |

| C-N Stretch (Aromatic) | 1335-1250 |

| N-H Wag | 910-665 |

Note: These are general ranges for the specified functional groups and can vary. orgchemboulder.com

FT-Raman spectroscopy provides complementary information to FT-IR. The FT-Raman spectrum of N-(naphthalen-1-ylmethyl)aniline would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C-C stretching vibrations of the naphthalene and aniline moieties. The symmetric C-H stretching vibrations of the aromatic rings would also be prominent. The N-H stretching vibration is typically weaker in Raman than in IR. Detailed experimental FT-Raman data for this specific compound is less commonly reported in general literature but can be obtained through specific experimental studies. acs.orgnih.govnih.govscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of N-(naphthalen-1-ylmethyl)aniline, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π→π* transitions of the aromatic naphthalene and aniline rings.

The naphthalene chromophore exhibits characteristic absorption bands. Benzene and its simple derivatives typically show a primary absorption band (E2 band) around 204 nm and a secondary, fine-structured band (B band) around 256 nm. spcmc.ac.in For aniline, these bands are shifted to longer wavelengths (bathochromic shift) due to the electron-donating effect of the amino group, appearing around 230 nm and 280 nm. spcmc.ac.in The spectrum of N-(naphthalen-1-ylmethyl)aniline would therefore be a composite of the electronic transitions of the substituted naphthalene and aniline systems. The presence of the methylene group partially disrupts the conjugation between the two aromatic systems. The absorption spectrum would likely show intense bands in the UV region, with the exact λmax values dependent on the solvent and the specific electronic interactions within the molecule. researchgate.net

Expected UV-Vis Absorption Maxima for N-(naphthalen-1-ylmethyl)aniline

| Transition Type | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π→π* | ~230 | Aniline Ring |

| π→π* | ~280 | Aniline Ring |

| π→π* | ~220-320 | Naphthalene Ring |

Note: These are estimated values based on the parent chromophores and can be influenced by substitution and solvent effects. spcmc.ac.in

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of N-(naphthalen-1-ylmethyl)aniline, mass spectrometry provides crucial information for its structural confirmation. The molecular formula of N-(naphthalen-1-ylmethyl)aniline is C17H15N, with a calculated molecular weight of approximately 233.31 g/mol . researchgate.netbldpharm.com

Detailed analysis of the mass spectrum of N-(naphthalen-1-ylmethyl)aniline, typically obtained using electron ionization (EI), reveals a distinct fragmentation pattern that is characteristic of N-aryl-alpha-arylamines. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical cations.

Molecular Ion Peak:

The mass spectrum would exhibit a prominent molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 233. This peak confirms the molecular weight of N-(naphthalen-1-ylmethyl)aniline.

Major Fragmentation Pathways:

The most significant fragmentation pathway involves the cleavage of the C-N bond between the naphthylmethyl group and the aniline nitrogen atom. This is a characteristic fragmentation for N-benzyl aniline derivatives and related compounds. researchgate.netnih.gov This cleavage results in the formation of two primary fragments: the naphthylmethyl cation and the aniline radical.

A key fragment observed is the tropylium-like naphthylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141. This fragment is particularly stable due to the resonance delocalization of the positive charge over the naphthalene ring system and is often the base peak in the spectrum.

Another important fragmentation route involves the formation of ions derived from the aniline portion of the molecule. This can include the anilinium radical cation ([C₆H₅NH₂]+•) at m/z 93 or the phenylaminomethyl cation ([C₆H₅NHCH₂]⁺) at m/z 106. Further fragmentation of the aniline-derived ions can occur, for instance, through the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pattern for anilines, leading to a fragment at m/z 66. coresta.org

The following interactive data table summarizes the expected key fragments in the mass spectrum of N-(naphthalen-1-ylmethyl)aniline.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 233 | Molecular Ion | [C₁₇H₁₅N]+• | Confirms the molecular weight of the parent compound. |

| 141 | Naphthylmethyl cation | [C₁₁H₉]⁺ | Often the base peak due to its high stability. Results from the cleavage of the benzylic C-N bond. |

| 106 | Phenylaminomethyl cation | [C₇H₈N]⁺ | Represents the other part of the molecule after C-N bond cleavage. |

| 93 | Aniline radical cation | [C₆H₇N]+• | A common fragment in the mass spectra of aniline derivatives. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Arises from the fragmentation of the aniline moiety. |

| 66 | Cyclopentadienyl cation | [C₅H₆]⁺ | Results from the loss of HCN from the aniline radical cation. |

The analysis of these characteristic fragments allows for the unambiguous identification and structural elucidation of N-(naphthalen-1-ylmethyl)aniline. The fragmentation pattern is consistent with the general principles of mass spectrometry for aromatic amines and provides a clear fingerprint for the compound. nih.govorgchemboulder.com

Computational and Theoretical Studies on N Naphthalen 1 Ylmethyl Aniline Derivatives

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometries of N-(naphthalen-1-ylmethyl)aniline derivatives, determining their most stable conformations. rsc.orgmdpi.comresearchgate.net

Theoretical calculations for these compounds are often performed using software packages like Gaussian, with DFT methods such as B3LYP and M06-2X. rsc.orgcatholicatecollege.comresearchgate.net Basis sets like 6-31G(d,p) and 6-31+g(d) are commonly employed to describe the atomic orbitals. rsc.orgcatholicatecollege.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is confirmed by performing frequency calculations, where the absence of imaginary vibrational frequencies indicates a true energy minimum. catholicatecollege.comresearchgate.net For instance, the optimization of N-(naphthalen-1-ylmethyl)aniline and related structures helps in understanding their conformational preferences, such as the relative orientation of the naphthalene (B1677914) and aniline (B41778) rings. researchgate.net

| Computational Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| M06-2X | 6-31+g(d) | Geometry Optimization, Single Point Energy |

| CAM-B3LYP | 6-311++G(d,p) | NMR Chemical Shifts, Electronic Properties |

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations provide deep insights into the electronic nature of molecules, which is crucial for understanding their reactivity and potential applications in materials science.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions. rsc.org

For derivatives of N-(naphthalen-1-ylmethyl)aniline, FMO analysis reveals how substituent groups on the naphthalene or aniline rings can modulate the electronic properties. rsc.org The HOMO is often localized on the more electron-rich part of the molecule, such as the aniline or naphthalene ring, while the LUMO is typically found on the electron-accepting portions. researchgate.net This distribution of frontier orbitals is critical for understanding intramolecular charge transfer (ICT) processes, which are fundamental to the behavior of many organic electronic materials. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.org They are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net For N-(naphthalen-1-ylmethyl)aniline derivatives, MEP analysis can pinpoint the reactive sites, such as the nitrogen atom of the aniline group (electron-rich) and the aromatic protons (electron-deficient). mdpi.comwalisongo.ac.id

Considerations for Nonlinear Optical (NLO) Material Design

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. acs.orgmdpi.com Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. researchgate.net

The key parameter for NLO activity is the first hyperpolarizability (β). researchgate.net Molecules with large β values are promising candidates for NLO materials. Theoretical calculations can predict the components of the β tensor, providing a quantitative measure of the NLO response. researchgate.net For molecules like N-(naphthalen-1-ylmethyl)aniline derivatives, the presence of electron-donating (e.g., amino group) and electron-accepting (e.g., nitro group) moieties connected by a π-conjugated system can lead to significant NLO properties. researchgate.netacs.org DFT studies can explore how different substituents and their positions on the aromatic rings influence the hyperpolarizability, guiding the design of new NLO materials. researchgate.net

Vibrational Frequency Analysis and Theoretical Spectral Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Theoretical calculations of vibrational frequencies using DFT are a powerful tool for interpreting experimental spectra. niscpr.res.in

By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. niscpr.res.in These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.govniscpr.res.in The detailed assignment of vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and C-N stretching, can be achieved by analyzing the potential energy distribution (PED). nih.gov This correlation between theoretical and experimental spectra provides a robust confirmation of the molecular structure. niscpr.res.in

Theoretical NMR Chemical Shift Prediction and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. ucl.ac.uk Theoretical calculations of NMR chemical shifts provide a valuable complement to experimental data, aiding in the assignment of complex spectra. nmrdb.orgbas.bgmdpi.com

Mechanistic Insights Derived from Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involving N-(naphthalen-1-ylmethyl)aniline and its derivatives. nih.govnih.gov These theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors that govern the synthesis and reactivity of these compounds.

One of the key areas where computational modeling has provided significant insights is in the N-alkylation of anilines with alcohols, a common method for synthesizing N-(naphthalen-1-ylmethyl)aniline. For instance, the catalytic N-alkylation of aniline with benzyl (B1604629) alcohol has been investigated using DFT to map out the complete mechanistic cycle. rsc.org This type of study is crucial for understanding how catalysts facilitate the "borrowing hydrogen" methodology, where an alcohol is temporarily dehydrogenated to a more reactive carbonyl compound. rsc.org The subsequent condensation with an amine to form an imine, followed by reduction, is a pathway that can be meticulously modeled to understand the energy landscapes and the roles of intermediates. rsc.org

Furthermore, computational studies have been instrumental in investigating intramolecular radical additions to aniline derivatives. beilstein-journals.org DFT calculations can determine the kinetic and thermodynamic parameters of such reactions, including activation energies (ΔG‡) and reaction free energies (ΔG_R). beilstein-journals.org These studies help in predicting the feasibility and rates of different radical cyclization pathways, which is pertinent to understanding potential side reactions or further transformations of N-(naphthalen-1-ylmethyl)aniline derivatives. The substitution pattern on the aniline nitrogen is a critical factor influencing the reaction rates, a detail that can be precisely quantified through computational models. beilstein-journals.org

Theoretical investigations also extend to the chemoselectivity and site-selectivity in C-H amination reactions of aniline derivatives. kyoto-u.ac.jp DFT calculations can shed light on why certain positions on the aromatic rings are more susceptible to functionalization and how the choice of catalyst influences the reaction outcome. kyoto-u.ac.jp By modeling the transition states of different possible reaction pathways, researchers can rationalize the observed product distributions.

The electronic properties of N-(naphthalen-1-ylmethyl)aniline derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are routinely calculated to understand their reactivity. catholicatecollege.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov These calculations are often complemented by Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions. nih.gov

Detailed Research Findings

A study on the catalytic N-alkylation using a (N,O)-PLY catalyst investigated the reaction of various anilines with alcohols, including the synthesis of N-(naphthalen-1-ylmethyl)aniline. rsc.org DFT calculations at the m062x/6-31+g(d) level of theory with an SMD solvent model for toluene (B28343) were employed to elucidate the full mechanistic cycle for the alkylation of aniline with benzyl alcohol. rsc.org This provides a model system for understanding the formation of the title compound.

In a separate computational investigation focused on intramolecular radical additions, the kinetics and thermodynamics of the reactions of simple aniline derivatives were calculated. beilstein-journals.org The study benchmarked their computational methods against experimental values for the 5-exo cyclization of the hexenyl radical, finding that the PW6B95-D3 functional provided accurate results for the free activation barrier. beilstein-journals.org

The following table summarizes key computational data from a study on the intramolecular radical addition of simple aniline derivatives, which serves as a model for understanding the reactivity of the aniline moiety.

| Substituent on N | Rate Constant (k) [s⁻¹] | Activation Free Energy (ΔG‡) [kcal mol⁻¹] | Reaction Free Energy (ΔGR) [kcal mol⁻¹] | HOMO-SOMO Gap (ΔEH-S) [eV] |

|---|---|---|---|---|

| -H | 3.56 × 10³ | 13.3 | -10.3 | -0.77 |

| -Ph | 5.62 × 10³ | 13.0 | -9.9 | -1.40 |

| -CO₂Me | 3.88 × 10² | 14.7 | -10.2 | -1.14 |

These computational findings demonstrate that substitution on the nitrogen atom significantly impacts the rate of radical addition, with a phenyl group leading to a higher rate constant compared to a hydrogen or a carbamate (B1207046) group. beilstein-journals.org Such insights are crucial for designing synthetic routes and predicting the reactivity of more complex derivatives of N-(naphthalen-1-ylmethyl)aniline.

Derivatization Strategies and Functionalization of N Naphthalen 1 Ylmethyl Aniline Scaffolds

Synthesis of Substituted N-(Naphthalen-1-ylmethyl)aniline Derivatives

The synthesis of substituted N-(naphthalen-1-ylmethyl)aniline derivatives can be achieved through several established synthetic methodologies. These methods primarily involve forming the core structure by reacting a naphthaldehyde or a related precursor with a substituted aniline (B41778), or by modifying the aniline or naphthalene (B1677914) rings of the parent compound.

One of the most common and direct routes is reductive amination . This method involves the condensation of 1-naphthaldehyde (B104281) with a substituted aniline to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. mdma.chacs.orgrsc.orgthieme-connect.de Various reducing agents can be employed for this transformation. This approach is highly versatile as it allows for the incorporation of a wide range of substituents on the aniline ring. For instance, derivatives such as 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline have been synthesized using this strategy. derpharmachemica.comderpharmachemica.com

Another powerful method for forging the C-N bond is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with amines. wikipedia.orgscienceopen.com In the context of N-(naphthalen-1-ylmethyl)aniline synthesis, this could involve reacting 1-chloromethylnaphthalene with a substituted aniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. derpharmachemica.comderpharmachemica.com This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Furthermore, direct substitution on the N-(naphthalen-1-ylmethyl)aniline scaffold can be performed. For example, functional groups can be introduced onto the aniline ring through electrophilic aromatic substitution, provided that the existing amino group is appropriately protected or that the reaction conditions are controlled to achieve the desired regioselectivity.

Table 1: Examples of Synthesized Substituted N-(naphthalen-1-ylmethyl)aniline Derivatives

| Compound Name | Synthetic Method | Reference |

|---|---|---|

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | Condensation of 1-chloromethylnaphthalene with 3-chloro-4-fluoroaniline | derpharmachemica.comderpharmachemica.com |

| 4-Methoxy-N-(naphthalen-2-ylmethyl)aniline | Nickel-catalyzed amination of α-aryl methyl ethers | scholaris.ca |

| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Condensation of 1-chloromethylnaphthalene with 4H-1,2,4-triazol-4-amine | derpharmachemica.comderpharmachemica.com |

Formation of Schiff Base Analogues and Imine Derivatives for Further Transformations

The secondary amine functionality in N-(naphthalen-1-ylmethyl)aniline can be a precursor for the formation of imines, although the more common route to related Schiff bases involves the direct condensation of an aldehyde with a primary amine. Schiff bases, characterized by the C=N double bond, are valuable intermediates in organic synthesis and are known to coordinate with metal ions. ijmsdr.orgorientjchem.org

Schiff bases are typically synthesized by the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. rsc.orgscholarsresearchlibrary.com For example, Schiff bases derived from naphthaldehyde can be prepared by reacting it with various substituted anilines. orientjchem.orgnih.gov These reactions are often catalyzed by an acid or base and may require the removal of water to drive the equilibrium towards product formation. The resulting imines are generally stable when derived from aromatic aldehydes due to conjugation. ijmsdr.org

These Schiff base analogues and imine derivatives are not just synthetic targets but also serve as versatile platforms for further chemical transformations. The imine bond can be:

Reduced to form new secondary amines.

Act as a ligand to form metal complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.orgallstudyjournal.comuobaghdad.edu.iqrsc.org The azomethine nitrogen is a key coordination site. ijmsdr.org

Undergo addition reactions , where nucleophiles attack the electrophilic imine carbon.

An example of a related Schiff base is N-(naphthalen-1-ylmethylene)-4-(5-((4-nitrophenoxy) methyl)-1, 3, 4-oxadiazol-2-yl) aniline, which was synthesized and characterized for its potential biological activities. nih.gov

Table 2: Examples of Schiff Bases Derived from Naphthaldehyde

| Schiff Base | Reactants | Application | Reference |

|---|---|---|---|

| 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one | 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminobiphenyl | Synthesis of Cu(II) and Co(II) complexes | rsc.org |

| N-(naphthalen-1-ylmethylene)-4-(5-((4-nitrophenoxy) methyl)-1,3,4-oxadiazol-2-yl) aniline | 1-Naphthaldehyde and 4-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline | Antibacterial agent studies | nih.gov |

| (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine | 1-Naphthylamine and 2-chlorobenzaldehyde | Corrosion inhibition studies | rsc.org |

| (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine | 1-Naphthylamine and 3-nitrobenzaldehyde | Corrosion inhibition studies | rsc.org |

Incorporation into Larger Molecular Architectures and Polymeric Systems

The N-(naphthalen-1-ylmethyl)aniline scaffold can be utilized as a building block for the construction of larger, more complex molecules such as macrocycles and polymers. The presence of reactive sites on both the naphthalene and aniline rings allows for its integration into extended structures through various polymerization and cyclization reactions.

One approach involves designing monomers based on the N-(naphthalen-1-ylmethyl)aniline structure that can undergo polymerization. For instance, if appropriate functional groups (e.g., vinyl, ethynyl, or groups suitable for polycondensation like carboxyl or hydroxyl) are introduced onto the scaffold, it can be used in the synthesis of polymers with potentially interesting photophysical or electronic properties derived from the naphthalene and aniline moieties.

The synthesis of macrocycles containing this unit is another area of interest. Macrocyclization reactions, often performed under high-dilution conditions to favor intramolecular over intermolecular reactions, can be employed. units.itresearchgate.net For example, a bifunctional derivative of N-(naphthalen-1-ylmethyl)aniline, possessing reactive groups at both ends, could be cyclized to form a macrocyclic structure. A water-soluble naphthalene-based macrocycle has been synthesized, demonstrating the utility of naphthalene derivatives in creating host-guest systems. rsc.org While not directly N-(naphthalen-1-ylmethyl)aniline, this highlights the potential of the naphthalene component in macrocycle synthesis.

The development of covalent organic frameworks (COFs) and other porous materials can also incorporate building blocks similar in structure, leading to materials with tailored properties for applications in catalysis or separation.

Chiral Derivatization Approaches for Stereochemical Control

Introducing chirality into the N-(naphthalen-1-ylmethyl)aniline scaffold is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry, where the stereochemistry of a molecule is often critical to its function. uwindsor.ca

One primary strategy for achieving stereochemical control is through asymmetric synthesis . uwindsor.ca This can involve the use of chiral catalysts or chiral auxiliaries during the formation of the N-(naphthalen-1-ylmethyl)aniline core. For example, the asymmetric reductive amination of 1-naphthaldehyde with an aniline derivative, mediated by a chiral catalyst, could produce one enantiomer of the product in excess.

Another approach is the derivatization of the existing scaffold with a chiral moiety . For instance, reacting N-(naphthalen-1-ylmethyl)aniline with a chiral acid chloride would result in a pair of diastereomeric amides, which could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched amine.

Furthermore, kinetic resolution offers a pathway to separate enantiomers from a racemic mixture of a substituted N-(naphthalen-1-ylmethyl)aniline derivative. This can be achieved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For example, (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine was identified as having potent antifungal activity, highlighting the importance of stereochemistry. researchgate.net The synthesis of chiral N-arylamines has been accomplished by combining biocatalytic methods with Buchwald-Hartwig N-arylation, demonstrating a chemoenzymatic approach to stereocontrol. manchester.ac.uk

The resolution of racemic mixtures using classical methods with chiral resolving agents, such as tartaric acid, is also a viable strategy for obtaining enantiomerically pure N-(naphthalen-1-ylmethyl)aniline derivatives. google.com

Table 3: Chiral N-(naphthalen-1-ylmethyl)aniline Derivatives and Related Compounds

| Compound | Approach | Significance | Reference |

|---|---|---|---|

| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Stereospecific synthesis/testing | High antifungal activity, demonstrating stereochemical importance | researchgate.net |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Synthesis and biological evaluation | High antifungal activity, enantiomer-specific | researchgate.net |

| Chiral N-arylamines | Chemoenzymatic synthesis (Biocatalysis + Buchwald-Hartwig) | One-pot synthesis of enantiomerically enriched products | manchester.ac.uk |

Applications in Coordination Chemistry and Ligand Design

N-(Naphthalen-1-ylmethyl)aniline and its Derivatives as Ligand Precursors

N-(naphthalen-1-ylmethyl)aniline serves as a foundational structure for the development of specialized ligands. Its synthesis can be achieved through various established organic chemistry methods. One common route is the reductive amination of 1-naphthaldehyde (B104281) with aniline (B41778). rsc.org Another method involves the condensation of 1-chloromethyl naphthalene (B1677914) with aniline, often in the presence of a base like potassium carbonate. derpharmachemica.com This reaction has been used to create a series of derivatives, such as 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline, highlighting the tunability of the aniline ring. derpharmachemica.comderpharmachemica.com

The structure of N-(naphthalen-1-ylmethyl)aniline, featuring a secondary amine nitrogen atom, a bulky naphthalen-1-ylmethyl group, and a phenyl group, makes it an interesting candidate as a ligand precursor. The lone pair of electrons on the nitrogen atom can act as a Lewis base, donating electron density to a metal center to form a coordinate bond. The steric and electronic properties of the ligand can be systematically modified by introducing substituents on either the aniline or naphthalene rings. For instance, the synthesis of 4-methoxy-N-(naphthalen-1-ylmethyl)aniline has been reported, which introduces an electron-donating group to the aniline moiety. rsc.org These modifications allow for the fine-tuning of the ligand's coordination properties, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes. The versatility in synthesizing derivatives makes this class of compounds valuable precursors for creating a library of ligands for various applications in coordination chemistry. rsc.org

Synthesis and Characterization of Metal Complexes

While specific, isolated metal complexes of the parent N-(naphthalen-1-ylmethyl)aniline are not extensively detailed in the literature, the synthesis and characterization of complexes with closely related aniline derivative ligands are well-documented and provide a clear blueprint for how such complexes would be prepared and studied. mdpi.combohrium.com Typically, the synthesis involves reacting the ligand with a suitable metal salt, such as a metal chloride or nitrate, in an appropriate solvent like ethanol (B145695). mdpi.comresearchgate.net The reaction may be stirred at room temperature or refluxed to ensure complete formation of the complex. mdpi.com

The characterization of these metal complexes relies on a suite of analytical and spectroscopic techniques to determine their structure and properties.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex, ensuring the stoichiometric ratio of metal to ligand is as expected. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C-N bond or the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to metal-nitrogen (M-N) vibrations confirms the coordination of the amine nitrogen to the metal center. mdpi.comjmchemsci.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in the complex. Changes in the chemical shifts of protons and carbons near the coordinating nitrogen atom upon complexation can elucidate the binding mode. rsc.org

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the complex and helps in proposing the coordination geometry. The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) or shifts in existing bands upon complexation are indicative of the electronic interaction between the metal and the ligand. bohrium.com

The table below summarizes typical characterization data for a representative metal complex with an aniline-derived Schiff base ligand, illustrating the kind of results expected for a complex of N-(naphthalen-1-ylmethyl)aniline.

| Technique | Observation for Ligand | Observation for Complex | Inference |

|---|---|---|---|

| IR Spectroscopy | ν(C=N) at ~1630 cm⁻¹ | Shift of ν(C=N) to ~1611 cm⁻¹ | Coordination via imine nitrogen. mdpi.com |

| - | New band ν(M-N) at ~534 cm⁻¹ | Direct evidence of metal-nitrogen bond. mdpi.com | |

| UV-Vis Spectroscopy | π→π* transitions | Shift in bands and appearance of new charge-transfer bands | Confirmation of coordination and information on geometry. bohrium.com |

| Elemental Analysis | C, H, N% match calculated values | C, H, N, M% match calculated formula [M(L)Cl(H₂O)₃]·H₂O | Confirms 1:1 metal-to-ligand stoichiometry. mdpi.com |

Role of N-Alkylated Amines in Advanced Catalyst Development

N-alkylated amines and the metal complexes derived from them are pivotal in the development of advanced catalysts, particularly for reactions involving C-N bond formation. unipd.it A prominent application is in the N-alkylation of amines with alcohols, a process often termed the "borrowing hydrogen" or "hydrogen autotransfer" reaction. rsc.orgacs.org This sustainable catalytic method uses readily available alcohols as alkylating agents, producing water as the only byproduct. rsc.org

Catalytic systems based on transition metals like ruthenium, iridium, and nickel, featuring N-donor ligands, have shown high efficacy. unipd.itrsc.orgacs.org For example, ruthenium(II) complexes with α-diimine ligands have been successfully employed as catalysts for the N-alkylation of various aromatic amines with benzyl (B1604629) alcohol. unipd.it Similarly, iridium(I) complexes with N-heterocyclic carbene ligands catalyze the coupling of amines and alcohols efficiently. unizar.es The ligand structure, including the steric bulk and electronic properties of substituents, plays a critical role in the catalyst's activity and selectivity. rsc.orgbohrium.com

Complexes derived from N-(naphthalen-1-ylmethyl)aniline or its derivatives would fit into this class of catalysts. The N-donor atom of the ligand helps to stabilize the metal center, while the bulky naphthylmethyl group can influence the substrate accessibility and selectivity of the catalytic reaction. The development of such catalysts is a key area of research aimed at creating more efficient and environmentally benign synthetic routes to valuable chemicals and pharmaceutical intermediates. unipd.it

The table below presents findings from a study on the catalytic N-alkylation of aniline with benzyl alcohol using various ruthenium(II) complexes, illustrating the typical performance of such systems.

| Catalyst | Substrate 1 | Substrate 2 | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(II) Complex 3 (with thiophene (B33073) group) | Aniline | Benzyl alcohol | KOtBu | 92 | unipd.it |

| Ru(II) Complex 1 (with furan (B31954) group) | Aniline | Benzyl alcohol | KOtBu | 85 | unipd.it |

| Ru(II) Complex 3 | Piperidine | Benzyl alcohol | KOtBu | 88 | unipd.it |

| Ru(II) Complex 3 | o-Phenylenediamine | Benzyl alcohol | KOtBu | 70 | unipd.it |

Exploration of Metal-Ligand Interactions and Coordination Modes

The interaction between a metal ion and a ligand like N-(naphthalen-1-ylmethyl)aniline is fundamentally a Lewis acid-base reaction, where the metal acts as the Lewis acid (electron pair acceptor) and the ligand's nitrogen atom acts as the Lewis base (electron pair donor). The resulting bond is known as a coordinate covalent bond. The specific nature of this interaction and the resulting coordination mode are influenced by several factors, including the metal's identity, its oxidation state, and the ligand's steric and electronic profile.

For a simple secondary amine ligand like N-(naphthalen-1-ylmethyl)aniline, the most straightforward coordination mode is monodentate, where the nitrogen atom binds directly to the metal center. However, derivatives of this compound can be designed to be multidentate. For example, introducing other donor groups onto the aniline or naphthalene rings could create bidentate or tridentate ligands, which can form more stable chelate rings with the metal ion.

Role in Materials Science Research and Advanced Organic Materials

Precursors for Polymer and Oligomer Synthesis in Materials Science

The structural framework of N-(naphthalen-1-ylmethyl)aniline makes it a valuable monomer for the synthesis of advanced polymers and oligomers. The aniline (B41778) and naphthalene (B1677914) groups can be functionalized to facilitate polymerization, and their inherent properties influence the characteristics of the resulting materials.

Research into the polymerization of aniline derivatives has shown that modifying the aniline monomer is a key strategy for tuning polymer properties. rsc.orgnih.gov The introduction of substituents affects the electronic and steric nature of the monomer, which in turn influences the morphology, solubility, and electrical properties of the final polymer. rsc.orgnih.gov For instance, the synthesis of polyaniline (PANI) derivatives from ortho-substituted anilines has been shown to yield polymers that are soluble in common organic solvents, a desirable trait for film and sensor fabrication. rsc.orgnih.gov The N-(naphthalen-1-ylmethyl)aniline structure can be incorporated into such polymeric chains, where the bulky naphthalene group can influence chain packing and intermolecular interactions, potentially enhancing properties like solubility and thermal stability. rsc.orgd-nb.info

In the realm of oligomers, which are molecules composed of a few repeating monomer units, naphthalene-containing amine derivatives have been used to create "foldamers"—non-natural oligomers that fold into well-defined secondary structures. dtu.dk For example, oligomers composed of (S)-N-(1-naphthylethyl)glycine, a related structure, have been shown to fold into robust helices. dtu.dk This demonstrates the potential of using naphthalene-functionalized amine precursors like N-(naphthalen-1-ylmethyl)aniline to design oligomers with specific, predictable three-dimensional shapes, a crucial aspect for creating materials with unique functions. dtu.dk The ability to control the folding propensity is valuable for developing new materials and pharmacologically active ligands. dtu.dk

| Monomer/Precursor Type | Resulting Material | Key Features & Applications | Reference |

| Substituted Aniline Derivatives | Soluble Polyaniline (PANI) Derivatives | Soluble in organic solvents, film-forming capability, high sensitivity for chemical sensors (moisture, ammonia). | rsc.orgnih.gov |

| N-Aryl/N-Naphthylethyl Glycine | Foldamers (Helical Oligomers) | Form well-defined, robust helical structures; potential for new materials and pharmacologically active ligands. | dtu.dk |

| Diamine Monomers | Polyimides, Polyamides | High thermal stability, used in high-performance materials. | researchgate.net |

Design and Development of Functional Organic Molecules with Specific Electronic or Optical Responses

The combination of the electron-donating aniline moiety and the electron-rich, aromatic naphthalene system in N-(naphthalen-1-ylmethyl)aniline provides a powerful platform for designing functional organic molecules. These molecules are of significant interest for applications in optoelectronics and nonlinear optics (NLO). catholicatecollege.comontosight.aiepj.org

The electronic and optical properties of such molecules can be precisely tuned by modifying their structure. catholicatecollege.comepj.org For example, introducing electron-withdrawing or electron-donating groups to the aniline or naphthalene rings can alter the molecule's energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). catholicatecollege.com This tuning of the HOMO-LUMO gap is fundamental to controlling the molecule's absorption and emission of light. researchgate.net The presence of the naphthalene group, in particular, often contributes to fluorescence properties, making derivatives useful for applications like biological labeling and as materials for organic light-emitting diodes (OLEDs). ontosight.ai